molecular formula C12H15FN4O5 B064063 Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide CAS No. 178065-29-7

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

Cat. No.: B064063
CAS No.: 178065-29-7
M. Wt: 314.27 g/mol
InChI Key: WCOZOJGXDVGGIK-VIFPVBQESA-N
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Mechanism of Action

Target of Action

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, also known as Pentanamide, is primarily used as a chiral derivatizing agent . It is used for the derivatization of amino acids , which are the primary targets of this compound. The role of amino acids is crucial in protein synthesis and metabolism.

Mode of Action

The compound interacts with amino acids through a process known as derivatization . In this process, the compound forms a covalent bond with the amino acid, resulting in a derivative that can be separated and quantified using high-performance liquid chromatography (HPLC) . This interaction allows for the resolution of D- and L-amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, the compound can affect the way these molecules are processed and metabolized within the body. The downstream effects of this interaction can influence protein synthesis and other metabolic processes.

Result of Action

The primary molecular effect of the compound’s action is the formation of derivatives of amino acids . These derivatives can then be separated and quantified using HPLC . On a cellular level, this could potentially affect processes that rely on these amino acids, including protein synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide typically involves the reaction of L-leucine with 5-fluoro-2,4-dinitroaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize waste .

Properties

IUPAC Name

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZOJGXDVGGIK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578552
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178065-29-7
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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